2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a quinoline core, substituted with a sulfonyl group, a fluorine atom, and a chlorophenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The process often includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid.
Acylation: The final step involves the acylation of the quinoline derivative with 4-fluoroaniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide
- 2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2O4S/c24-14-1-8-18(9-2-14)33(31,32)21-12-28(20-10-5-16(26)11-19(20)23(21)30)13-22(29)27-17-6-3-15(25)4-7-17/h1-12H,13H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBCMTPTXNDYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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